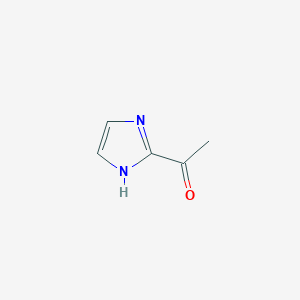

1-(1H-Imidazol-2-il)etanona

Descripción general

Descripción

1-(1H-Imidazol-2-yl)ethanone, or 1H-imidazole-2-ethanone, is an organic compound belonging to the class of imidazole derivatives. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has been used in a variety of scientific research applications, including as a probe for studying enzyme kinetics, as a catalyst for organic synthesis, and as a substrate for the preparation of novel pharmaceuticals.

Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas

Los derivados de 1-(1H-Imidazol-2-il)etanona han sido estudiados por sus propiedades antibacterianas. El anillo imidazol es un componente crucial en muchos fármacos debido a su capacidad para interactuar con componentes de las células bacterianas, lo que lleva a la inhibición del crecimiento bacteriano. Por ejemplo, los compuestos con el grupo imidazol han mostrado efectividad contra una variedad de cepas bacterianas, ofreciendo una posible vía para el desarrollo de nuevos agentes antibacterianos .

Actividad Antitumoral

El anillo imidazol también está presente en compuestos que exhiben actividad antitumoral. La investigación ha indicado que los compuestos que contienen imidazol pueden interferir con la proliferación de células cancerosas. Esto se logra a través de varios mecanismos, como la inhibición de enzimas que son esenciales para el crecimiento tumoral o la interrupción de las vías de señalización celular que son cruciales para la supervivencia de las células cancerosas .

Efectos Antidiabéticos

Los derivados del imidazol se han explorado por sus posibles efectos antidiabéticos. Estos compuestos pueden actuar sobre diferentes objetivos dentro del cuerpo para modular los niveles de glucosa en sangre. Se ha encontrado que algunas moléculas basadas en imidazol influyen en la liberación de insulina o mejoran la sensibilidad a la insulina, que son factores clave en el manejo de la diabetes .

Propiedades Antiinflamatorias

Las propiedades antiinflamatorias de los compuestos de imidazol se derivan de su capacidad para modular la respuesta inflamatoria del cuerpo. Esto puede implicar la inhibición de enzimas o moléculas de señalización que juegan un papel en el proceso inflamatorio, reduciendo así la inflamación y los síntomas asociados .

Aplicaciones Antivirales

Los derivados del imidazol han mostrado promesa en el campo de la investigación antiviral. Pueden actuar inhibiendo la replicación viral o interfiriendo con proteínas que son cruciales para el ciclo de vida de los virus. Esto los convierte en posibles candidatos para el tratamiento de diversas infecciones virales .

Potencial Antioxidante

El potencial antioxidante de los compuestos de imidazol se atribuye a su estructura química, que les permite neutralizar los radicales libres. Esta propiedad es beneficiosa para prevenir el estrés oxidativo, que está relacionado con numerosas enfermedades, incluidos los trastornos neurodegenerativos y el envejecimiento .

Uso Antihelmíntico

Los compuestos basados en imidazol se han utilizado como antihelmínticos, que son fármacos que expulsan de cuerpo los gusanos parásitos (helmintas). Estos compuestos pueden afectar el metabolismo energético de los gusanos, lo que lleva a su parálisis y muerte .

Actividad Antiamébica

La investigación sobre la actividad antiamébica de los derivados del imidazol ha demostrado que pueden ser eficaces contra los parásitos amébicos. Estos compuestos pueden interrumpir las vías bioquímicas de la ameba, lo que lleva a su erradicación, lo que es crucial para tratar las infecciones amébicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(1H-Imidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with heme oxygenase, an enzyme that cleaves the heme ring to form biliverdin . This interaction is crucial as it influences the enzyme’s activity and the subsequent biochemical pathways. Additionally, 1-(1H-Imidazol-2-yl)ethanone can act as an inhibitor or activator of certain enzymes, thereby modulating their function and impacting various metabolic processes.

Cellular Effects

1-(1H-Imidazol-2-yl)ethanone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cellular responses. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Furthermore, 1-(1H-Imidazol-2-yl)ethanone impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of 1-(1H-Imidazol-2-yl)ethanone involves its binding interactions with various biomolecules. It can bind to enzymes and proteins, leading to changes in their conformation and activity. For instance, its interaction with heme oxygenase results in the inhibition of the enzyme’s activity, thereby affecting the heme degradation pathway . Additionally, 1-(1H-Imidazol-2-yl)ethanone can modulate gene expression by binding to transcription factors and influencing their activity. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-Imidazol-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-Imidazol-2-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(1H-Imidazol-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

1-(1H-Imidazol-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, its interaction with heme oxygenase influences the heme degradation pathway, leading to the production of biliverdin and bilirubin . Additionally, 1-(1H-Imidazol-2-yl)ethanone can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of 1-(1H-Imidazol-2-yl)ethanone within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This transport and distribution are essential for the compound’s effectiveness in modulating biochemical and cellular processes.

Subcellular Localization

1-(1H-Imidazol-2-yl)ethanone exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical and cellular effects.

Propiedades

IUPAC Name |

1-(1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMJIXXVEWORDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337133 | |

| Record name | 2-acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-69-4 | |

| Record name | 2-acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53981-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)